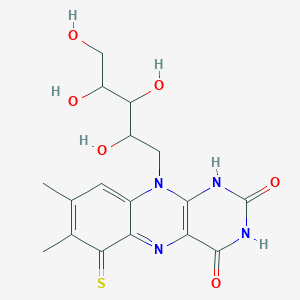
6-Mercaptoriboflavin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Mercaptoriboflavin, also known as MRF, is a synthetic derivative of riboflavin that has been extensively studied for its potential therapeutic applications. This molecule has been shown to possess unique biochemical and physiological properties that make it an attractive target for scientific research.
Aplicaciones Científicas De Investigación
6-Mercaptoriboflavin has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and ophthalmology. In cancer research, 6-Mercaptoriboflavin has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, 6-Mercaptoriboflavin has been shown to improve cognitive function and reduce oxidative stress in the brain. In ophthalmology, 6-Mercaptoriboflavin has been studied for its potential to treat age-related macular degeneration.
Mecanismo De Acción
The mechanism of action of 6-Mercaptoriboflavin is not fully understood, but it is thought to involve the regulation of oxidative stress and inflammation. 6-Mercaptoriboflavin has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. Additionally, 6-Mercaptoriboflavin has been shown to inhibit the activity of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
6-Mercaptoriboflavin has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-Mercaptoriboflavin can inhibit the growth of cancer cells, reduce oxidative stress, and improve mitochondrial function. In vivo studies have shown that 6-Mercaptoriboflavin can improve cognitive function, reduce inflammation, and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Mercaptoriboflavin in lab experiments is its stability and solubility in water, which makes it easy to handle and administer. Additionally, 6-Mercaptoriboflavin has been shown to have low toxicity and few side effects. However, one limitation of using 6-Mercaptoriboflavin in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research on 6-Mercaptoriboflavin. One area of interest is the potential use of 6-Mercaptoriboflavin in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 6-Mercaptoriboflavin and its potential applications in cancer research and ophthalmology. Finally, more studies are needed to determine the optimal dosage and administration of 6-Mercaptoriboflavin for therapeutic use.
Métodos De Síntesis
The synthesis of 6-Mercaptoriboflavin involves the reaction of riboflavin with thioglycolic acid in the presence of a base catalyst. The resulting product is a yellow powder that is soluble in water and has a molecular weight of 456.5 g/mol.
Propiedades
Número CAS |
101760-88-7 |
|---|---|
Nombre del producto |
6-Mercaptoriboflavin |
Fórmula molecular |
C17H20N4O6S |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
7,8-dimethyl-6-sulfanylidene-10-(2,3,4,5-tetrahydroxypentyl)-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6S/c1-6-3-8-11(14(28)7(6)2)18-12-15(19-17(27)20-16(12)26)21(8)4-9(23)13(25)10(24)5-22/h3,9-10,13,22-25H,4-5H2,1-2H3,(H2,19,20,26,27) |
Clave InChI |
XWPMQSWESYKPEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(CO)O)O)O)C |
SMILES canónico |
CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(CO)O)O)O)C |
Sinónimos |
6-mercaptoriboflavin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)
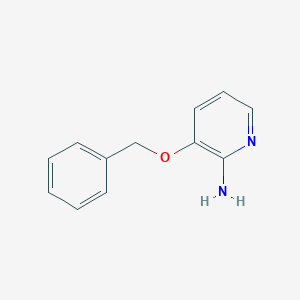
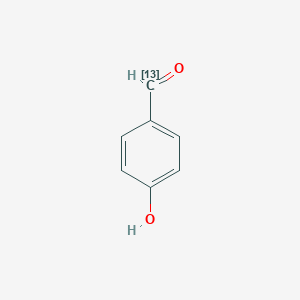
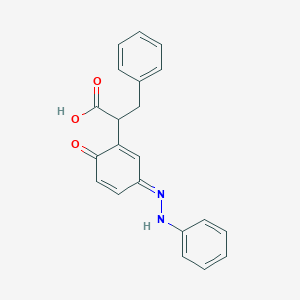
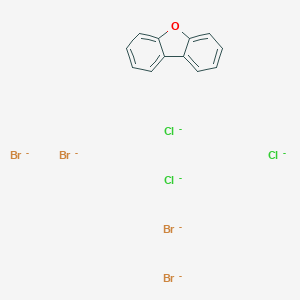
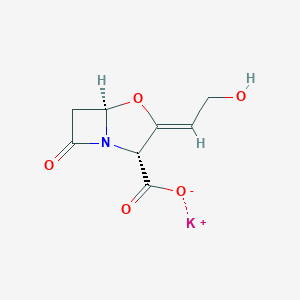
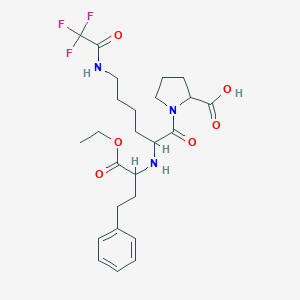
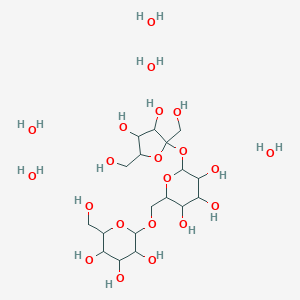
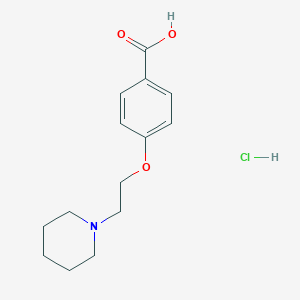
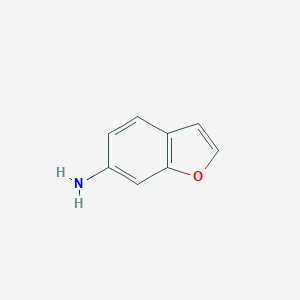
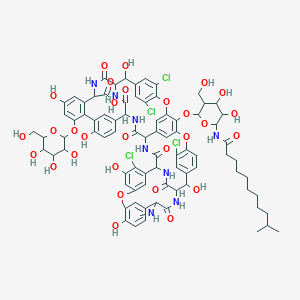
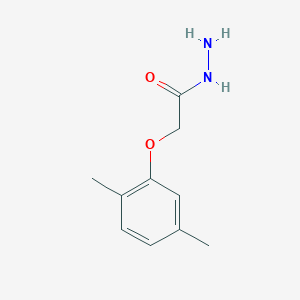
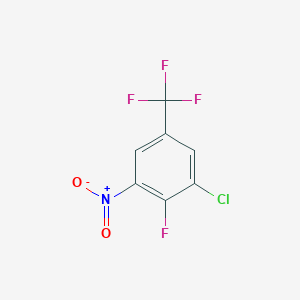
![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)